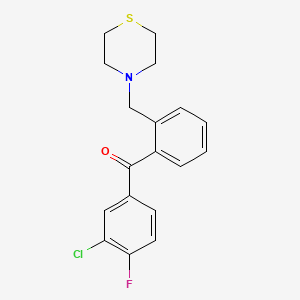

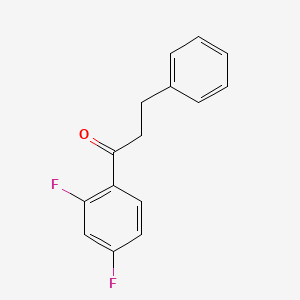

2',4'-Difluoro-3-phenylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2',4'-Difluoro-3-phenylpropiophenone involves various strategies, including the coupling of fluorinated acetophenones with other aromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another approach involved the reaction of a di(thienyl)-substituted butanedione with 4-aminophenol to synthesize an electroactive phenol-based polymer . Additionally, the synthesis of all-cis 1,3,4-trifluoro-2-phenylcyclohexane avoided a phenonium intermediate by separating isomers of a precursor and treating them with Et3N•3HF .

Molecular Structure Analysis

The molecular structure of compounds related to 2',4'-Difluoro-3-phenylpropiophenone has been elucidated using various techniques. For example, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Similarly, the structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray analysis, showing strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes multiple arylation reactions, as seen in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to successive C-C and C-H bond cleavages . Additionally, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone formed 3-fluoro-4-hydroxycoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated compounds are notable for their solubility in polar organic solvents and their thermal stability. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in solvents like NMP and DMAc, and showed high thermal stability with glass transition temperatures around 223-225°C . The electrical conductivities of synthesized monomers and polymers were measured, indicating potential applications in electronic materials .

Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

- Structural Insights : The molecular structure of 2',4'-Difluoro-3-phenylpropiophenone analogs has been studied for understanding their biological activities. For example, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone shows different isomer forms with varying activities. Its crystal and molecular structure has been determined, aiding in the understanding of its properties (Allen, Trotter, & Rogers, 1971).

Membrane Interactions and NMR Studies

- Membrane Dynamics : 2',4'-Difluoro-3-phenylpropiophenone derivatives have been studied in the context of their interaction with phospholipid membranes. These interactions are crucial for understanding the modification of ionic conductances in bilayer membranes (Bechinger & Seelig, 1991).

Fluorescence and pH Sensing

- Fluorescent Probes : Derivatives of 2',4'-Difluoro-3-phenylpropiophenone have been utilized in the development of fluorescent pH probes. This application is significant for biochemistry and medical diagnostics (Baruah et al., 2005).

Organic Synthesis and Catalysis

- Synthetic Applications : The compound has been used in various synthetic processes, such as in palladium-catalyzed reactions for producing specific organic structures. This application is particularly relevant in the field of organic synthesis (Wakui et al., 2004).

Material Science Applications

- Polymer Development : Research has explored the use of 2',4'-Difluoro-3-phenylpropiophenone in the development of high-performance polymers, which have applications in engineering and optical materials due to their unique properties (Liaw et al., 2007).

Chemical Synthesis and Characterization

- Chemical Synthesis : The compound has been synthesized and characterized for its potential use in the creation of fluoro-containing materials. This application is critical in the field of advanced material science (Qin et al., 2005).

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXVCFGAFOMMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643996 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3-phenylpropiophenone | |

CAS RN |

898788-87-9 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

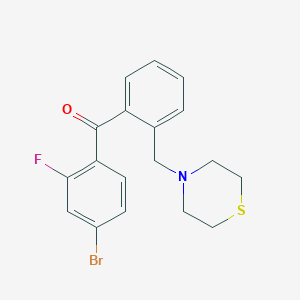

![4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327320.png)

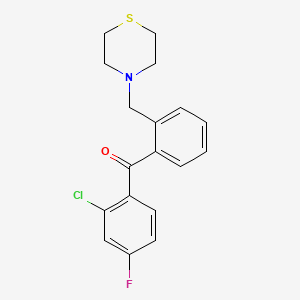

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1327321.png)

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)

![Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1327332.png)